[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzothiazinone core, which is a type of heterocyclic compound. This core is substituted with a 4-chlorophenyl group and a 4-methylphenyl group. The presence of the dioxido group suggests that the compound might have some degree of oxidative stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazinone core, substituted with a 4-chlorophenyl group and a 4-methylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazinone core and the substituent groups. The chlorine atom on the phenyl ring might make that position more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
Synthesis and Reactivity
- A study by Pouzet et al. (1998) focused on the synthesis of a benzo[b]thiophene sulfoxide derivative through oxidation, which could undergo Michael-type nucleophilic addition, leading to functionalized benzo[b]thiophenes. This method offers a route for the two-step functionalization of acyl-benzo[b]thiophene derivatives, potentially applicable to the synthesis and modification of compounds similar to the one (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Antimicrobial and Analgesic Activities
- A series of compounds, including those with benzothiazine moieties, were synthesized and exhibited moderate anti-inflammatory, analgesic, and antimicrobial activities, as reported by Pulina et al. (2009). This suggests potential biomedical applications for similarly structured compounds (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).
Synthesis and Characterization
- Shahana and Yardily (2020) synthesized and characterized novel thiazolyl thiophene derivatives, including structural optimization and theoretical vibrational spectra analyses using density functional theory. These studies provide insight into the structural and electronic properties of thiazine-containing compounds, relevant to the compound of interest (Shahana & Yardily, 2020).
Molecular Docking and Biological Activity
- Jayanna et al. (2013) conducted synthesis, antimicrobial, analgesic activity testing, and molecular docking studies on 1,3-benzoxazol-2-yl derivatives, showing pronounced activities and high receptor affinity in docking studies. This highlights the potential for compounds with benzoxazole and chlorophenyl groups to serve as lead structures in drug development (Jayanna, Vagdevi, Dharshan, Raghavendra, & Telkar, 2013).
These studies illustrate the diverse scientific research applications of compounds related to "4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," from synthetic methodologies and characterization to potential biomedical uses. The insights gained from these studies could guide future research into the specific compound of interest.
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-15-6-8-16(9-7-15)22(25)21-14-24(18-12-10-17(23)11-13-18)19-4-2-3-5-20(19)28(21,26)27/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDWLCHSULRSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.